Cas no 133393-81-4 (Brandioside)
Brandioside structure
Product Name:Brandioside
N.o CAS:133393-81-4
MF:C37H48O20
MW:812.765033721924
CID:140727
PubChem ID:6444015
Update Time:2025-11-02
Brandioside Propriedades químicas e físicas
Nomes e Identificadores
-
- Brandioside
- [5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1®
- (beta-(3',4'-Dihydroxyphenyl)ethyl)-(2-O-acetyl)-(3,6-O-di-alpha-L-rhamnopyransoyl)-(4-O-caffeoyl)-beta-D-glucopyranoside
- 2-(3,4-dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->6)]-
- 2'-O-Acetylpoliumoside
- 6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
- Brandioside
- 2'-Acetylpoliumoside
- 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1→3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- NCGC00169649-01
- 133393-81-4
- MEGxp0_001016
- ACon1_001129
- FT-0775990
- [5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
- AKOS040760304
- CS-0022986
- [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- HY-N3020
- FS-7151
- (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)methoxy)-4-(((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- beta--D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
- (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]methoxy}-4-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
-
- Inchi: 1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+
- Chave InChI: RIHCCESRYIALPG-RMKNXTFCSA-N
- SMILES: O(C1C(C(C(C(C)O1)O)O)O)C1C(C(OCCC2C=CC(=C(C=2)O)O)OC(COC2C(C(C(C(C)O2)O)O)O)C1OC(/C=C/C1C=CC(=C(C=1)O)O)=O)OC(C)=O
Propriedades Computadas
- Massa Exacta: 812.27389392 g/mol
- Massa monoisotópica: 812.27389392 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 10
- Contagem de aceitadores de ligações de hidrogénio: 20
- Contagem de Átomos Pesados: 57
- Contagem de Ligações Rotativas: 15
- Complexidade: 1320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 15
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 812.8
- XLogP3: -1
- Superfície polar topológica: 310Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Very 微溶 (0.89 g/L) (25 ºC),
Brandioside Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | B284595-1mg |
Brandioside |
133393-81-4 | 1mg |
$ 335.00 | 2022-06-07 | ||
| TRC | B284595-2.5mg |
Brandioside |
133393-81-4 | 2.5mg |
$ 535.00 | 2022-06-07 | ||
| TRC | B284595-5mg |
Brandioside |
133393-81-4 | 5mg |
$ 1115.00 | 2022-06-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1449-1 mg |
Brandioside |
133393-81-4 | 1mg |
¥1590.00 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E0540-1mg |
Brandioside |
133393-81-4 | 1mg |
¥9164.97 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E0540-5mg |
Brandioside |
133393-81-4 | 5mg |
¥27494.7 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B12985-10mg |
b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1?3)-O-[6-deoxy-a-L-mannopyranosyl-(1?6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] |
133393-81-4 | 10mg |
¥6002.0 | 2022-04-28 | ||
| TargetMol Chemicals | TN1449-5 mg |
Brandioside |
133393-81-4 | 98% | 5mg |
¥ 2,850 | 2023-07-11 | |
| TargetMol Chemicals | TN1449-1 mL * 10 mM (in DMSO) |
Brandioside |
133393-81-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4370 | 2023-09-15 | |
| TargetMol Chemicals | TN1449-5mg |
Brandioside |
133393-81-4 | 98.08% | 5mg |
¥ 2850 | 2024-07-20 |
Brandioside Literatura Relacionada
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
133393-81-4 (Brandioside) Produtos relacionados
- 104777-68-6(Plantamajoside)
- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))
- 61276-17-3(Verbascoside)
- 93236-42-1(Cistanoside A)
- 105471-98-5(Calceolarioside B)
- 115909-22-3(Angoroside C)
- 112516-05-9(Tubuloside A)
- 120406-37-3(Jionoside B1)
- 82854-37-3(echinacoside)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel